4-Fluoro-3,5-dimethylbenzoic acid
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Overview
Description
4-Fluoro-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4, 3, and 5 on the benzene ring are replaced by a fluorine atom and two methyl groups, respectively. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3,5-dimethylbenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-fluoro-3,5-dimethylbenzoyl chloride with water under acidic conditions to yield the desired acid . Another method includes the direct fluorination of 3,5-dimethylbenzoic acid using a fluorinating agent such as Selectfluor .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and hydrolysis, followed by purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: Various substituted benzoic acids.
Reduction: 4-Fluoro-3,5-dimethylbenzyl alcohol.
Oxidation: 4-Fluoro-3,5-dimethylterephthalic acid.
Scientific Research Applications
4-Fluoro-3,5-dimethylbenzoic acid is utilized in several scientific research areas:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target .
Comparison with Similar Compounds
- 4-Fluoro-3,5-dimethylbenzonitrile
- 2-Fluoro-1,3-dimethyl-5-nitrobenzene
- 2-Fluoro-1,3-dimethyl-4-nitrobenzene
- (4-Fluoro-3,5-dimethylphenyl)methanol
- 2,4-Difluoro-1,3,5-trimethylbenzene
Uniqueness: 4-Fluoro-3,5-dimethylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both electron-donating methyl groups and an electron-withdrawing fluorine atom influences its reactivity and interactions with other molecules, making it a valuable compound in various applications .
Properties
IUPAC Name |
4-fluoro-3,5-dimethylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKQQYBBVDHPST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120512-59-6 |
Source
|
Record name | 4-fluoro-3,5-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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